1-{3-[(1-methyl-1H-imidazol-2-yl)methyl]piperidin-1-yl}prop-2-en-1-one
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Overview
Description
1-{3-[(1-methyl-1H-imidazol-2-yl)methyl]piperidin-1-yl}prop-2-en-1-one is a synthetic organic compound that features a unique structure combining an imidazole ring, a piperidine ring, and a propenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-[(1-methyl-1H-imidazol-2-yl)methyl]piperidin-1-yl}prop-2-en-1-one typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal and ammonia, followed by methylation using methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the cyclization of 1,5-diaminopentane.
Coupling of the Imidazole and Piperidine Rings: The imidazole and piperidine rings are coupled using a suitable linker, such as a prop-2-en-1-one moiety, under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-{3-[(1-methyl-1H-imidazol-2-yl)methyl]piperidin-1-yl}prop-2-en-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, basic or neutral conditions.
Major Products:
Oxidation Products: Corresponding oxides and hydroxyl derivatives.
Reduction Products: Reduced derivatives with hydrogenated double bonds.
Substitution Products: Substituted derivatives with various functional groups.
Scientific Research Applications
1-{3-[(1-methyl-1H-imidazol-2-yl)methyl]piperidin-1-yl}prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-{3-[(1-methyl-1H-imidazol-2-yl)methyl]piperidin-1-yl}prop-2-en-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes, such as kinases or G-protein coupled receptors.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
- 1-{3-[(1H-imidazol-2-yl)methyl]piperidin-1-yl}prop-2-en-1-one
- 1-{3-[(1-methyl-1H-imidazol-2-yl)methyl]piperidin-1-yl}but-2-en-1-one
- 1-{3-[(1-methyl-1H-imidazol-2-yl)methyl]piperidin-1-yl}prop-2-en-2-one
Uniqueness: 1-{3-[(1-methyl-1H-imidazol-2-yl)methyl]piperidin-1-yl}prop-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1-[3-[(1-methylimidazol-2-yl)methyl]piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-3-13(17)16-7-4-5-11(10-16)9-12-14-6-8-15(12)2/h3,6,8,11H,1,4-5,7,9-10H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPONIRSIWXBFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CC2CCCN(C2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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